2-phenoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-PHENOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a phenoxy group.
Preparation Methods
The synthesis of 2-PHENOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This is achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
Introduction of the Piperidine Moiety: The intermediate compounds are treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives.
Attachment of the Phenoxy Group: This step involves the reaction of the intermediate with phenol derivatives under appropriate conditions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-PHENOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes various chemical reactions:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-PHENOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . By binding to the active site of COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
2-PHENOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can be compared with other similar compounds such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their structural features and specific activity profiles.
Phenoxy acetamide derivatives: These compounds share the phenoxy group but differ in their core structures and biological activities.
The uniqueness of 2-PHENOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H30N4O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-phenoxy-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H30N4O2/c1-2-13-28-22-12-11-19(25-24(29)18-30-20-9-5-3-6-10-20)16-21(22)26-23(28)17-27-14-7-4-8-15-27/h3,5-6,9-12,16H,2,4,7-8,13-15,17-18H2,1H3,(H,25,29) |
InChI Key |
ATSNFWYVWDHRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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